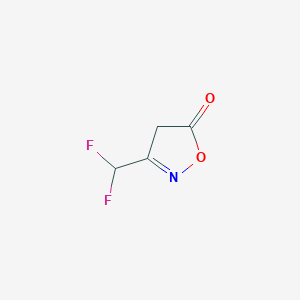

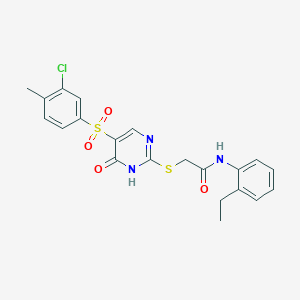

![molecular formula C26H28BrNO8S B2375307 Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate CAS No. 324538-97-8](/img/structure/B2375307.png)

Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The bromine could be introduced through a halogenation reaction, the benzoyl group through a Friedel-Crafts acylation, and the sulfamoyl group through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzofuran ring system is aromatic and planar, while the other groups attached to it would add to the three-dimensionality of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylate ester group could make it more polar and increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis Techniques : Synthesis techniques for related benzofuran compounds involve reactions with various substituents, including bromo salicylaldehyde and diethyl bromomalonate, to create benzofuran derivatives. These methods are essential in forming compounds with specific desired properties for further application in various fields of research (Mubarak et al., 2007).

Analgesic Activity : Some benzofuran derivatives have been found to exhibit significant analgesic activity. This highlights the potential use of these compounds in medical research, particularly in pain management (Rádl et al., 2000).

Antimicrobial Applications : Benzofuran derivatives, similar in structure to the specified compound, have been synthesized and tested for antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Kumari et al., 2019).

Chemical Characterization : Studies focusing on the chemical characterization of related benzofuran compounds provide valuable insights into their structural properties and reactivity, which is crucial for their application in various scientific fields (Choi et al., 2007).

Antitumor Activity : Some benzofuran derivatives have been evaluated for their antitumor activity, indicating the potential of these compounds in cancer research and therapy (Srivastava & Robins, 1983).

Synthesis of Complex Derivatives : Advanced synthesis methods allow for the creation of complex benzofuran derivatives with potential applications in drug development and other areas of chemical research (Hishmat et al., 1986).

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Without specific information, it’s hard to say what hazards it might pose, but generally, compounds with halogens like bromine can be hazardous and require careful handling.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28BrNO8S/c1-5-12-28(13-6-2)37(32,33)18-10-8-17(9-11-18)25(30)36-19-14-16(4)24-22(23(19)27)21(20(15-29)35-24)26(31)34-7-3/h8-11,14-15H,5-7,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASDKCBPBJEOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2)C)OC(=C3C(=O)OCC)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28BrNO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

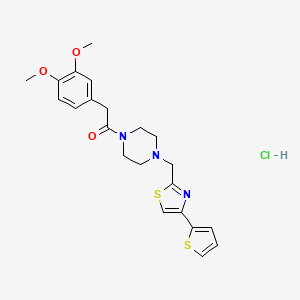

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2375225.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2375227.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2375230.png)

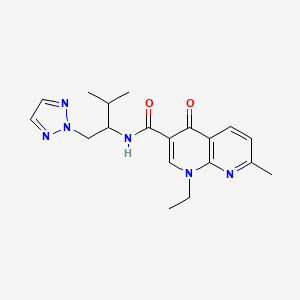

![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)

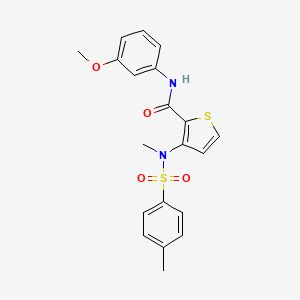

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2375246.png)